Tert-butyl 3-methyleneazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-methyleneazetidine-1-carboxylate is a chemical compound with the molecular formula C9H15NO2 . It is also known by other names such as 1-Boc-3-methylideneazetidine and 1-Boc-3-methyleneazetidine .
Synthesis Analysis
This compound is used as a building block in the synthesis of azaspiro [3.4]octanes . It can be readily functionalized via enolization at the 3-position in the presence of LDA .Molecular Structure Analysis
The molecular weight of this compound is 169.22 g/mol . The InChI string representation of its structure isInChI=1S/C9H15NO2/c1-7-5-10 (6-7)8 (11)12-9 (2,3)4/h1,5-6H2,2-4H3
. Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . It has a flash point of 84°C and a specific gravity of 0.98 . The compound is air-sensitive and should be stored under inert gas .Scientific Research Applications
Tert-butyl 3-methyleneazetidine-1-carboxylate derivatives are used as intermediates in the synthesis of homochiral amino acid derivatives, which have significant synthetic value (Kollár & Sándor, 1993).
This compound has applications in the efficient preparation of quinoxaline-3-carbonyl compounds, which are key structural motifs in bioactive natural products and synthetic drugs (Xie et al., 2019).
It is used in the synthesis of novel cytotoxic 3'-(tert-butyl) 3'-dephenyl analogs of paclitaxel and docetaxel, which are important in cancer treatment (Ali et al., 1995).
The compound is a key intermediate in the production of azetidine-3-carboxylic acid derivatives, which are increasingly important in medicinal chemistry (Ji et al., 2018).
It's used as a chiral auxiliary and a chiral Aib building block in peptide synthesis, showing its utility in stereochemistry and organic synthesis (Studer et al., 1995).
This compound derivatives have shown potential as antibacterial agents, particularly against Gram-positive and Gram-negative bacterial strains (Song et al., 2009).
It serves as a precursor in the synthesis of other complex organic compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which have applications in drug discovery (Meyers et al., 2009).
This compound plays a crucial role in the synthesis of histamine H4 receptor ligands, which have potential therapeutic applications in inflammation and pain (Altenbach et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-methylideneazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECAHFSQQZQZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717214 | |
Record name | tert-Butyl 3-methylideneazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934664-41-2 | |
Record name | tert-Butyl 3-methylideneazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylideneazetidine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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